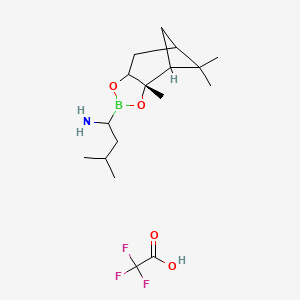
(R)-BoroLeu-(+)-Pinanediol-CF3CO2H
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-BoroLeu-(+)-Pinanediol-CF3CO2H is a chiral boronic acid derivative that has garnered significant interest in the field of organic chemistry. This compound is known for its unique structural features, which include a boronic acid moiety, a leucine derivative, and a pinanediol protecting group. The trifluoroacetic acid (CF3CO2H) component further enhances its reactivity and stability. This compound is widely used in asymmetric synthesis and catalysis due to its ability to form stable complexes with various substrates.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-BoroLeu-(+)-Pinanediol-CF3CO2H typically involves the following steps:
Formation of the Boronic Acid Moiety: The initial step involves the synthesis of the boronic acid derivative. This can be achieved through the reaction of an appropriate boron source with a leucine derivative.
Protection with Pinanediol: The boronic acid is then protected using pinanediol to form a stable complex. This step is crucial to prevent unwanted side reactions during subsequent steps.
Introduction of Trifluoroacetic Acid: The final step involves the addition of trifluoroacetic acid to the protected boronic acid derivative. This step enhances the stability and reactivity of the compound.
Industrial Production Methods
Industrial production of ®-BoroLeu-(+)-Pinanediol-CF3CO2H follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Boronic Acid Derivative: Large-scale synthesis of the boronic acid derivative using optimized reaction conditions to ensure high yield and purity.
Efficient Protection with Pinanediol: The protection step is carried out using automated systems to ensure consistency and efficiency.
Addition of Trifluoroacetic Acid: The final step involves the controlled addition of trifluoroacetic acid to achieve the desired product.
Análisis De Reacciones Químicas
Types of Reactions
®-BoroLeu-(+)-Pinanediol-CF3CO2H undergoes various types of chemical reactions, including:
Oxidation: The boronic acid moiety can be oxidized to form boronic esters or borates.
Reduction: The compound can undergo reduction reactions to form borohydrides.
Substitution: The trifluoroacetic acid component can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols.
Major Products Formed
Oxidation: Boronic esters and borates.
Reduction: Borohydrides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
®-BoroLeu-(+)-Pinanediol-CF3CO2H has a wide range of applications in scientific research, including:
Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis. It is also employed in the formation of boron-containing polymers and materials.
Biology: Utilized in the study of enzyme mechanisms and as a probe for investigating biological pathways involving boron.
Medicine: Explored for its potential in drug design and development, particularly in the synthesis of boron-containing pharmaceuticals.
Industry: Applied in the production of advanced materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of ®-BoroLeu-(+)-Pinanediol-CF3CO2H involves its ability to form stable complexes with various substrates. The boronic acid moiety interacts with diols and other nucleophiles, facilitating the formation of boron-containing compounds. The pinanediol protecting group ensures the stability of the boronic acid during reactions, while the trifluoroacetic acid component enhances the reactivity of the compound. The molecular targets and pathways involved include enzyme active sites and biological pathways that interact with boron-containing compounds.
Comparación Con Compuestos Similares
Similar Compounds
(S)-BoroLeu-(+)-Pinanediol-CF3CO2H: The enantiomer of ®-BoroLeu-(+)-Pinanediol-CF3CO2H, which has similar properties but different stereochemistry.
Boronophenylalanine: Another boronic acid derivative used in similar applications.
Boronic Acid Pinanediol Esters: A class of compounds with similar structural features and reactivity.
Uniqueness
®-BoroLeu-(+)-Pinanediol-CF3CO2H is unique due to its specific combination of a chiral leucine derivative, a boronic acid moiety, and a pinanediol protecting group. This combination provides enhanced stability and reactivity, making it a valuable compound in asymmetric synthesis and catalysis.
Propiedades
Fórmula molecular |
C17H29BF3NO4 |
|---|---|
Peso molecular |
379.2 g/mol |
Nombre IUPAC |
3-methyl-1-[(2S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]butan-1-amine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C15H28BNO2.C2HF3O2/c1-9(2)6-13(17)16-18-12-8-10-7-11(14(10,3)4)15(12,5)19-16;3-2(4,5)1(6)7/h9-13H,6-8,17H2,1-5H3;(H,6,7)/t10?,11?,12?,13?,15-;/m0./s1 |
Clave InChI |
SRFQKJZNJYTMNI-DONSXDIISA-N |
SMILES isomérico |
B1(OC2CC3CC([C@@]2(O1)C)C3(C)C)C(CC(C)C)N.C(=O)(C(F)(F)F)O |
SMILES canónico |
B1(OC2CC3CC(C3(C)C)C2(O1)C)C(CC(C)C)N.C(=O)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(6-Fluorobenzo[b]thiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13405716.png)
![4-Oxo-5-[2-(phenylmethylene)butylidene]-2-thioxo-3-thiazolidineacetic Acid](/img/structure/B13405724.png)
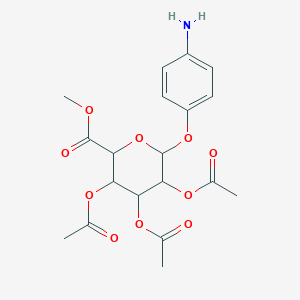

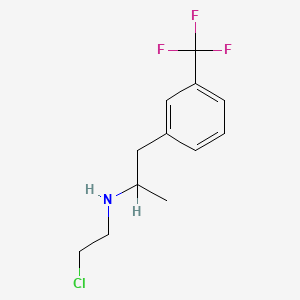



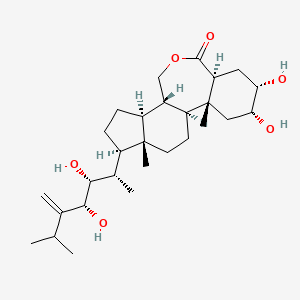
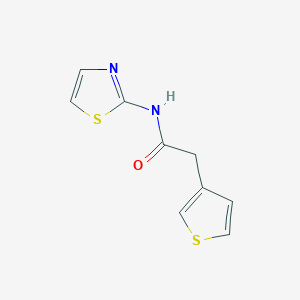
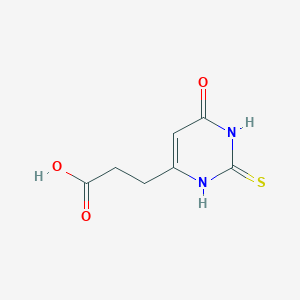

![(1E,6E)-1,7-bis[3-methoxy-4-(3-triethoxysilylpropoxy)phenyl]hepta-1,6-diene-3,5-dione](/img/structure/B13405774.png)
![[(2,2,2-trifluoro-N-methylacetamido)methyl]boronic acid](/img/structure/B13405782.png)
